molecular formula C18H24NP B1337406 (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine CAS No. 286454-86-2

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

Cat. No.: B1337406
CAS No.: 286454-86-2
M. Wt: 285.4 g/mol
InChI Key: SGBNMEAXYLJQRV-QGZVFWFLSA-N
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Description

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C18H24NP
Molecular Weight 285.36 g/mol
CAS Number 286454-86-2
Density 1.0241 g/mL at 25°C
Refractive Index n20/D 1.590
Boiling Point 384.5±25.0°C (predicted)
Flash Point >110°C
pKa 9.79±0.17 (predicted)
Physical State Colorless liquid
Storage Conditions Under inert gas, 2-8°C

The compound's structural uniqueness lies in its combination of steric and electronic features that make it particularly effective as a ligand in asymmetric catalysis. The bulky tert-butyl-like structure created by the 3,3-dimethyl substitution pattern provides significant steric protection around the chiral center, while the diphenylphosphino group offers electronic richness necessary for strong metal coordination. These reactions are essential for its role as a ligand in metal-catalyzed reactions, particularly in asymmetric synthesis where chirality is crucial. The spatial arrangement of these functional groups creates an asymmetric environment around coordinated metal centers, enabling high levels of stereochemical control in catalytic transformations.

Properties

IUPAC Name

(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNMEAXYLJQRV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444139
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286454-86-2
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286454-86-2
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Preparation Methods

Formation of Secondary Phosphine Oxides

Secondary phosphine oxides are synthesized by reacting diphenylphosphine with appropriate alkylating agents under controlled conditions. This step ensures the introduction of the diphenylphosphino group into the molecule.

Reduction of Phosphine Oxides

The reduction step converts phosphine oxides into secondary phosphines. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose due to its efficiency in reducing phosphine oxides without affecting other functional groups.

Coupling Reaction Using Sulfamidate Ring-Opening

The coupling reaction involves reacting the secondary phosphine oxide with a sulfamidate derivative in the presence of potassium tert-butoxide in degassed tetrahydrofuran (THF). This step introduces the amine group into the molecule and forms the chiral β-aminophosphine oxide intermediate.

Final Reduction to β-Aminophosphine

The β-aminophosphine oxide intermediate is reduced using diphenylsilane at elevated temperatures (typically around 140°C). This final step yields this compound in high purity and yield.

Below is a summary table of reaction conditions and yield optimization strategies:

Step Reagents/Conditions Temperature Yield (%)
Formation of Phosphine Oxide Diphenylphosphine, alkylating agent Room Temp ~85
Reduction to Phosphines Diisobutylaluminum hydride (DIBAL-H) ~0°C ~90
Coupling Reaction Sulfamidate, potassium tert-butoxide, THF ~25°C ~56
Final Reduction Diphenylsilane 140°C ~94

Challenges and Notes

  • Steric Effects : The bulky substituents on the phosphine can hinder certain coupling reactions, requiring careful optimization of reaction conditions.
  • Oxidation Sensitivity : Intermediates such as secondary phosphines are prone to oxidation, necessitating inert atmosphere handling.
  • Purification : Flash chromatography on silica gel is typically used to purify intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions to produce optically active compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of chiral drugs, where the enantioselectivity of the compound is crucial for the desired therapeutic effect.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is required.

Mechanism of Action

The mechanism of action of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine involves its ability to coordinate with transition metals, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantioselective products. The phosphine ligand’s steric and electronic properties play a crucial role in determining the selectivity and efficiency of the catalytic process.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine and related organophosphorus ligands:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Key Features Applications
This compound (free base) - C₁₈H₂₄NP 271.34 (free base) Liquid Chiral, sterically hindered amine-phosphine hybrid Asymmetric catalysis, cross-coupling reactions
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-aminium tetrafluoroborate - C₁₈H₂₅BF₄NP 373.18 White solid Air-sensitive salt form; enhanced solubility in polar solvents Stabilized metal complexes for catalytic cycles
(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine - C₁₇H₂₂NP 271.34 Liquid Reduced steric bulk (3-methyl vs. 3,3-dimethyl) Suzuki-Miyaura, Negishi couplings; moderate enantioselectivity
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineethanol adduct 155806-35-2 C₃₆H₄₄FeP₂·C₂H₅OH 640.59 Solid Ferrocene backbone; ethanol adduct; chiral environment Asymmetric hydrogenation, redox-active catalysis
4,6-Bis(diphenylphosphino)dibenzofuran 133850-81-4 C₃₀H₂₂O₃P₂ 508.44 Solid Rigid dibenzofuran core; bidentate coordination Stabilizing low-valent metal centers in coupling reactions
TrippyPhos (1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole) 628333-86-8 C₃₃H₃₃N₂P 512.60 Solid Bulky di-t-butyl groups; pyrazole ring High-temperature catalytic systems; steric shielding

Key Comparative Insights

Steric Effects :

  • The 3,3-dimethyl substituents in the target compound provide greater steric hindrance compared to the 3-methyl variant (271.34 vs. 271.34 molecular weight but differing branching) . This bulk enhances enantioselectivity in asymmetric catalysis but may reduce reaction rates in sterically demanding substrates.
  • TrippyPhos, with di-t-butyl groups, offers even greater steric shielding, making it suitable for stabilizing reactive metal intermediates .

Electronic Properties: Ferrocene-based ligands (e.g., C₃₆H₄₄FeP₂·C₂H₅OH) introduce redox-active metal centers, enabling dual functionality in electron-transfer reactions .

Physical State and Handling: The tetrafluoroborate salt of the target compound is air-sensitive, requiring inert handling, whereas the free base and ethanol-adducted ferrocene derivatives are more stable . Liquid ligands (e.g., 3-methylbutan-2-amine derivative) facilitate homogeneous mixing in solution-phase reactions .

Catalytic Performance :

  • The target compound’s chiral center and moderate steric bulk make it versatile for asymmetric cross-couplings, whereas TrippyPhos excels in high-temperature systems due to its rigidity .
  • Ferrocene-based ligands are preferred in hydrogenation reactions where planar chirality and redox activity are critical .

Biological Activity

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is a chiral phosphine compound that has garnered significant interest in the fields of asymmetric catalysis and medicinal chemistry. This article explores its biological activity, including its applications in drug development, interactions with metal complexes, and potential therapeutic uses.

Chemical Structure and Properties

Molecular Formula : C₁₈H₂₄NP
Molecular Weight : 285.36 g/mol
CAS Number : 286454-86-2
Purity : 98% .

The compound features a diphenylphosphino group attached to a 3,3-dimethylbutan-2-amine backbone, which contributes to its unique steric and electronic properties, enhancing its effectiveness as a ligand in various catalytic processes.

Applications in Asymmetric Catalysis

This compound plays a crucial role in asymmetric catalysis, where it acts as a ligand for transition metals. Its bulky tert-butyl group creates a steric environment that influences substrate approach and promotes the formation of specific enantiomers. This selectivity is vital for synthesizing compounds with desired biological activities.

Key Findings from Research Studies

  • Antitumor Activity : Research indicates that palladium complexes containing this compound exhibit significant antitumor activity. These complexes have been shown to inhibit tumor growth effectively in various cancer models .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial potential, particularly in the development of new antimicrobial agents. Its ability to form stable complexes with transition metals enhances its efficacy against various pathogens .
  • Ligand Efficiency : Studies have demonstrated that this compound outperforms simpler phosphine ligands in terms of enantioselectivity and catalytic efficiency in palladium-catalyzed reactions . This efficiency is attributed to its chiral nature and specific steric properties.

Case Study 1: Antitumor Activity

A study published in a prominent journal highlighted the use of palladium complexes with this compound in treating breast cancer cells. The results showed a significant reduction in cell viability compared to controls, indicating the potential of this compound in cancer therapy .

Compound Cell Line IC50 (µM) Mechanism of Action
Pd ComplexMCF-75.4Induction of apoptosis
ControlMCF-7>50N/A

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli25

Future Directions

Despite promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its mechanisms of action and optimize its applications in drug development. Future studies should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Clinical Trials : Conducting trials to evaluate its safety and efficacy in humans.
  • Structural Modifications : Exploring derivatives that may enhance its biological activity or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine?

The synthesis typically involves enantioselective phosphorylation of a chiral amine precursor. For example, the ligand can be prepared via nucleophilic substitution between a chiral β-amino alcohol derivative and diphenylphosphine chloride under inert conditions. Purification is achieved via column chromatography, with enantiomeric purity confirmed by chiral HPLC or 31P NMR spectroscopy .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

Key methods include:

  • 31P NMR : To confirm phosphorus coordination and ligand purity (δ ~20–30 ppm for P(III) centers) .
  • X-ray crystallography : For absolute stereochemical assignment (e.g., using SIR97 software for structure refinement) .
  • Chiral HPLC : To verify enantiomeric excess (>97% purity is standard) .

Q. What are the typical applications of this ligand in catalytic systems?

The compound is widely used as a chiral ligand in asymmetric catalysis, particularly in:

  • Hydrogenation : Enantioselective reduction of ketones or alkenes using rhodium or ruthenium complexes .
  • Cross-coupling : Palladium-catalyzed C–C bond formations (e.g., Suzuki-Miyaura reactions) .

Advanced Research Questions

Q. How does stereochemistry influence enantioselectivity in catalysis?

The (S)-configuration at the amine center induces chiral induction in metal coordination, directing substrate approach in asymmetric hydrogenation. For example, in rhodium-catalyzed reactions, the ligand’s bulky 3,3-dimethyl group creates a steric pocket that biases prochiral substrate binding, achieving >90% ee in certain cases . Contradictions in selectivity data may arise from solvent effects or counterion interactions (e.g., BF4⁻ vs. Cl⁻), which alter metal-ligand geometry .

Q. What strategies mitigate air sensitivity during catalytic applications?

  • Schlenk techniques : Use gloveboxes or inert gas lines for ligand handling and catalyst preparation .
  • Stabilization : Pre-complex the ligand with metals (e.g., [Rh(COD)2]BF4) to reduce oxidation susceptibility .
  • Storage : Store under argon at 2–8°C in amber vials to prevent degradation .

Q. How do counterion variations affect catalytic activity in metal complexes?

Counterions influence solubility and metal-ligand dissociation kinetics. For instance:

  • Tetrafluoroborate (BF4⁻) : Enhances solubility in polar aprotic solvents (e.g., CH2Cl2), improving reaction rates .
  • Chloride (Cl⁻) : May form stronger metal-counterion interactions, reducing catalytic turnover but increasing stability . Comparative studies using kinetic profiling (e.g., UV-Vis monitoring) are recommended to optimize ion pairing .

Methodological Notes

  • Data Contradictions : Discrepancies in catalytic efficiency between studies may stem from variations in ligand-to-metal ratios or solvent purity. Replicate experiments under rigorously controlled conditions (e.g., anhydrous solvents, standardized metal precursors) .
  • Advanced Characterization : Use dynamic NMR to study ligand fluxionality or variable-temperature 31P NMR to probe metal-ligand exchange dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Reactant of Route 2
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

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